

comparative analysis of "hydroxyl methyl purine-one" isomers' activity

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Compound of Interest

Compound Name: Hydroxyl methyl purine-one

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Comparative Analysis of Hydroxyl Methyl Purine-One Isomer Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of four key isomers of **hydroxyl methyl purine-one**, more formally known as methylhypoxanthines. The isomers—N1-methylhypoxanthine, N3-methylhypoxanthine, N7-methylhypoxanthine, and N9-methylhypoxanthine—exhibit differential activities as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Understanding these differences is crucial for the targeted design and development of novel therapeutics.

Data Presentation: Quantitative Comparison of Isomer Activity

The following table summarizes the available quantitative data on the inhibitory activity (K_i) of methylhypoxanthine isomers at adenosine A1 and A2A receptors, and their half-maximal inhibitory concentrations (IC_{50}) against phosphodiesterases. This data provides a clear comparison of the potency and selectivity of each isomer.



Isomer	Adenosine A1 Receptor K _ι (μΜ)	Adenosine A2A Receptor K ₁ (µM)	Phosphodiesterase IC50 (μΜ)
N1- Methylhypoxanthine	~10-50	>100	Moderate
N3- Methylhypoxanthine	>100	>100	Weak
N7- Methylhypoxanthine	~50-100	>100	Weak-Moderate
N9- Methylhypoxanthine	>100	>100	Weak

Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. The potency can vary depending on the specific PDE isozyme and experimental conditions.

Analysis of Structure-Activity Relationships

The biological activity of methylxanthines is significantly influenced by the position of the methyl group on the purine ring system.[1] Generally, methylation at the N1 position is considered pivotal for effective adenosine receptor antagonism.[1] Theophylline (1,3-dimethylxanthine) is a more potent phosphodiesterase inhibitor than caffeine (1,3,7-trimethylxanthine), suggesting that additional methylation at the N7 position can impact PDE inhibition.[1]

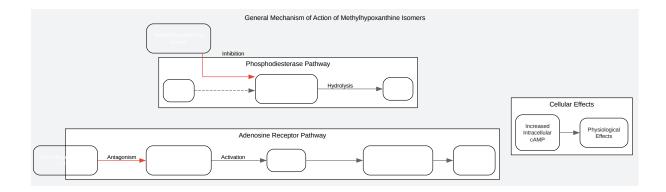
Substitutions at the N1 and N7 positions of the xanthine core are known to influence affinity and selectivity for adenosine receptor subtypes. For instance, 7-monosubstituted xanthines have been shown to be potent antagonists of the A1 adenosine receptor.

Signaling Pathways and Experimental Workflow

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[1][2] These actions lead to a variety of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[3]



Mechanism of Action of Methylhypoxanthine Isomers

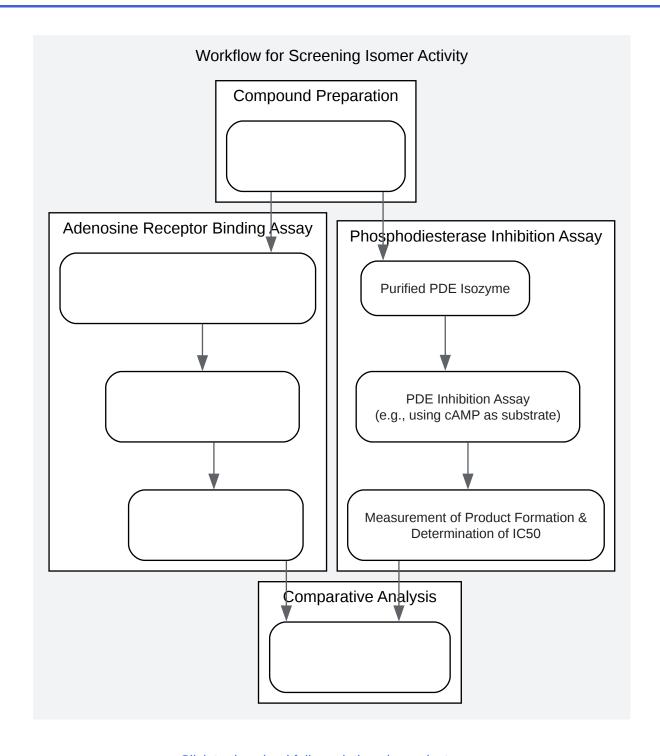


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Caption: General mechanism of action of methylhypoxanthine isomers.

Experimental Workflow for Activity Screening





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